Pyrido[3,4-b]pyrazin-3(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4H-pyrido[3,4-b]pyrazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-4-9-5-1-2-8-3-6(5)10-7/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUUMESTNLIFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91996-71-3 | |
| Record name | 3H,4H-pyrido[3,4-b]pyrazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Pyrido 3,4 B Pyrazin 3 4h One and Its Derivatives
Core Scaffold Construction Strategies
The formation of the fundamental pyrido[3,4-b]pyrazinone skeleton can be achieved through several strategic approaches, primarily involving the assembly of the pyrazinone ring onto a pyridine (B92270) precursor or vice versa.
Cyclization and Condensation Reactions in Pyrido[3,4-b]pyrazinone Formation
A primary and highly effective method for constructing the pyrido[3,4-b]pyrazine (B183377) core involves the condensation reaction between a suitably substituted diaminopyridine and a 1,2-dicarbonyl compound. clockss.org This approach builds the pyrazine (B50134) ring onto a pre-existing pyridine scaffold.
A key precursor for this strategy is 2-chloro-3,4-diaminopyridine (CDAP). The reaction of CDAP with various 1,2-dicarbonyl compounds, such as glyoxals, leads to the formation of 5-chloropyrido[3,4-b]pyrazines. clockss.org The condensation typically proceeds by heating the reactants in a suitable solvent, leading to the formation of the bicyclic system through a double condensation and subsequent aromatization.
When an unsymmetrical 1,2-dicarbonyl compound is used, the condensation can result in a mixture of two regioisomers. For instance, the reaction of CDAP with an unsymmetrical glyoxal (B1671930) can yield both the 2-substituted and 3-substituted pyrido[3,4-b]pyrazine isomers. Studies have shown that the 2-substituted regioisomer is often the major product. clockss.org The regioselectivity of such condensation reactions can be influenced by factors like reaction temperature and the use of acidic or basic catalysts. mdpi.com
Table 1: Examples of Condensation Reactions for Pyrido[3,4-b]pyrazine Synthesis
| Diaminopyridine Precursor | 1,2-Dicarbonyl Compound | Product | Reference |
| 2-chloro-3,4-diaminopyridine | Phenylglyoxal | 5-chloro-2-phenylpyrido[3,4-b]pyrazine | clockss.org |
| 2-chloro-3,4-diaminopyridine | Methylglyoxal | 5-chloro-2-methylpyrido[3,4-b]pyrazine | clockss.org |
The resulting pyrido[3,4-b]pyrazines can then be converted to the corresponding pyrido[3,4-b]pyrazin-3(4H)-one derivatives through subsequent chemical transformations, such as hydrolysis of a precursor or other functional group interconversions.
Ring Annulation Approaches Utilizing Pre-existing Heterocyclic Precursors
Ring annulation involves the construction of a new ring fused to an existing heterocyclic system. This strategy is a powerful tool for building complex polycyclic frameworks. In the context of pyridopyrazinones, this can involve either forming the pyrazinone ring onto a pyridine precursor or constructing the pyridine ring onto a pyrazine.
One illustrative strategy for this type of transformation is the synthesis of the related pyrido[3,4-c]pyridazine-4-one system, which demonstrates the principle of annulating a new ring onto a functionalized pyridine. The Widman-Stoermer and Borsche reactions are classical methods that exemplify this approach. For instance, a 4-acetyl-3-aminopyridine can undergo a Borsche reaction, involving diazotization followed by cyclization, to afford the corresponding pyrido[3,4-c]pyridazin-4-one. mdpi.com This reaction proceeds through the formation of a diazonium salt from the amino group, which then undergoes an intramolecular electrophilic attack on the acetyl group (likely via its enol form) to close the second ring. mdpi.com
While this example leads to an isomeric pyridopyridazinone, the underlying synthetic principle—utilizing functional groups on a pyridine ring to build a fused nitrogen-containing heterocycle—is a key strategy in this class of synthesis. Adapting such annulation logic to appropriately substituted pyridine or pyrazine precursors allows for the targeted construction of the desired this compound scaffold.
Strategic Functionalization and Derivatization Techniques for this compound Derivatives
Once the core pyrido[3,4-b]pyrazinone scaffold is assembled, its peripheral functionalization is key to developing a library of derivatives for various applications. Strategic derivatization often relies on modern synthetic methodologies to introduce a diverse array of substituents with high efficiency and selectivity.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds, and they have been successfully applied to halogenated pyrido[3,4-b]pyrazine intermediates.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent (boronic acid or ester) with an organic halide or triflate. This reaction is highly effective for introducing aryl, heteroaryl, or alkyl groups onto the pyrido[3,4-b]pyrazinone core. For example, a 5-chloro-pyrido[3,4-b]pyrazine intermediate can be readily coupled with various boronic acids to yield 5-aryl or 5-heteroaryl derivatives. clockss.org The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], along with a base (e.g., sodium carbonate) in a suitable solvent system.
The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction used to form carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine. nih.govresearchgate.net This method allows for the introduction of a wide range of primary and secondary amines at specific positions on the pyrido[3,4-b]pyrazinone scaffold. Starting from a 5-chloro-pyrido[3,4-b]pyrazine, this reaction provides access to a diverse set of 5-amino derivatives, which are important for modulating the pharmacological properties of the molecule. clockss.org The catalyst system for this transformation typically consists of a palladium source and a specialized phosphine (B1218219) ligand.
Table 2: Cross-Coupling Reactions on Pyrido[3,4-b]pyrazine Scaffolds
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type | Reference |
| Suzuki-Miyaura | 5-Chloro-pyrido[3,4-b]pyrazine | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Aryl-pyrido[3,4-b]pyrazine | clockss.org |
| Buchwald-Hartwig | 5-Chloro-pyrido[3,4-b]pyrazine | Primary/Secondary Amine | Pd(OAc)₂ / Phosphine Ligand / Base | 5-Amino-pyrido[3,4-b]pyrazine | clockss.org |
Nucleophilic Substitution Reactions and Carbon-Nitrogen Bond Formation
The electron-deficient nature of the pyrido[3,4-b]pyrazine ring system facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions bearing a good leaving group, such as a halogen. A chloro-substituent at the C-5 position, for example, is activated towards displacement by various nucleophiles.
This reactivity allows for the direct introduction of functionalities without the need for a metal catalyst, although sometimes harsher conditions (e.g., higher temperatures) may be required compared to catalyzed reactions. A wide range of nucleophiles can be employed:
Amines: Aliphatic and aromatic amines can displace a halide to form C-N bonds, yielding amino-substituted derivatives.
Alkoxides and Thiolates: Oxygen and sulfur nucleophiles can be introduced to form ethers and thioethers, respectively.
Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be further transformed, for example, into an amine via reduction.
The reactivity in SNAr reactions is highly dependent on the electronic properties of the ring and the nature of the nucleophile. The presence of two nitrogen atoms in the pyrazine ring and one in the pyridine ring withdraws electron density, making the carbon atoms of the ring electrophilic and thus susceptible to nucleophilic attack.
Electrophilic Aromatic Substitution and Halogenation Protocols
Direct electrophilic aromatic substitution (EAS) on the this compound scaffold is generally challenging. The pyridine ring is inherently electron-deficient due to the electronegativity of the ring nitrogen, which deactivates the ring towards electrophilic attack. This deactivation is further compounded by the fused, electron-withdrawing pyrazinone ring.
Standard electrophilic substitution reactions like nitration, sulfonation, or Friedel-Crafts reactions typically require harsh conditions (e.g., strong acids, high temperatures) when applied to pyridine itself, and often result in low yields and poor regioselectivity, favoring substitution at the 3-position. Given the increased electron deficiency of the pyrido[3,4-b]pyrazinone system, these reactions are generally not synthetically viable for functionalizing the pyridine portion of the core.
Halogenation of pyridine rings via electrophilic substitution is also notoriously difficult and requires forcing conditions. Alternative strategies have been developed for the selective halogenation of pyridines that circumvent the limitations of EAS. One such modern approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. This method allows for the mild and highly regioselective 3-halogenation of a variety of pyridine precursors. While not yet reported specifically for the pyrido[3,4-b]pyrazinone system, such strategies represent the current direction for achieving selective functionalization on highly deactivated pyridine-containing heterocycles. Therefore, derivatization of the pyrido[3,4-b]pyrazinone core is almost exclusively achieved through the functionalization of pre-installed groups or via nucleophilic and cross-coupling reactions on halogenated precursors rather than by direct electrophilic aromatic substitution.
Alkylation and Acylation Strategies for Nitrogen and Carbon Centers
Functionalization of the this compound core through the introduction of alkyl and acyl groups at its nitrogen and carbon centers is a key strategy for diversifying the chemical space and modulating biological activity. These reactions often target the lactam nitrogen (N-4), other nitrogen atoms in the pyrazine ring, and activated carbon positions.
Alkylation at nitrogen centers, particularly the lactam nitrogen, is a common strategy to introduce structural diversity. The choice of base and alkylating agent plays a critical role in the regioselectivity of the reaction. For instance, in the synthesis of 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives, methylation with methyl iodide can be directed to either a nitrogen atom or the α-carbonyl carbon. The use of a milder base like potassium carbonate has been observed to favor N-alkylation, while a stronger base such as sodium hydride can lead to methylation of the acidic α-carbonyl position researchgate.net.
Carbon-carbon bond formation at the pyrido[3,4-b]pyrazine nucleus can be achieved through various coupling reactions. For derivatives bearing a halogen, such as 5-chloropyrido[3,4-b]pyrazines, palladium-catalyzed cross-coupling reactions are effective for introducing new carbon substituents. Similarly, C-N coupling reactions can be employed to introduce nitrogen-based functional groups at these positions znaturforsch.com.
Acylation reactions, typically employing acyl chlorides or anhydrides, can be used to introduce carbonyl functionalities. While direct Friedel-Crafts acylation on the this compound ring system is not extensively documented, this method has been successfully applied to related electron-rich heterocyclic systems like imidazo[1,2-a]pyridines, suggesting its potential applicability under suitable conditions nih.gov. The acylation of enolates derived from the dihydropyrido[3,4-b]pyrazinone core represents another potential avenue for C-acylation.
Interactive Table: Examples of Alkylation and Acylation Reactions on Pyrido[3,4-b]pyrazinone and Related Scaffolds.
| Substrate | Reagent(s) | Position of Functionalization | Product Type | Reference(s) |
| 1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-one derivative | Methyl iodide, Potassium carbonate | Nitrogen | N-Methylated product | researchgate.net |
| 1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-one derivative | Methyl iodide, Sodium hydride | α-Carbonyl carbon | C-Methylated product | researchgate.net |
| 5-Chloropyrido[3,4-b]pyrazine derivative | Various coupling partners (e.g., boronic acids) | C-5 | C-5 substituted product | znaturforsch.com |
| 5-Oxo-pyrido[3,4-b]pyrazine derivative | Benzylamine | C-5 | C-5 aminated product | znaturforsch.com |
| Imidazo[1,2-a]pyridine | Acetic anhydride, Aluminum chloride | C-3 | C-3 acetylated product | nih.gov |
Oxidation Reactions in Pyrido[3,4-b]pyrazinone Intermediate and Product Synthesis
Oxidation reactions play a pivotal role in the synthesis of this compound and its derivatives, particularly in the final aromatization step to furnish the fully unsaturated heterocyclic system. The synthesis of pyridopyrazinones often proceeds through dihydro intermediates, which require a subsequent oxidation step to yield the aromatic target compound.
A common strategy involves the synthesis of a 1,2-dihydropyrido[3,4-b]pyrazine or a tetrahydropyrido[3,4-b]pyrazine intermediate, followed by oxidative aromatization. A variety of oxidizing agents have been employed for this transformation in related heterocyclic systems. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used and effective reagent for the dehydrogenation of hydroaromatic compounds to their aromatic counterparts and has been successfully used in the final aromatization step of many heterocyclic syntheses santiago-lab.comnih.gov. The reaction with DDQ typically proceeds under mild conditions and offers good yields znaturforsch.com.
Other oxidizing agents can also be employed for the aromatization of dihydropyridine (B1217469) systems. For instance, manganese dioxide (MnO2) is a well-known oxidizing agent for the conversion of dihydropyridines to pyridines researchgate.net. The choice of oxidant can be influenced by the substrate's sensitivity to reaction conditions and the presence of other functional groups. In some synthetic routes, spontaneous oxidation in the presence of air can lead to the aromatic product from a dihydro intermediate, particularly when the reaction is carried out at elevated temperatures in solvents like ethanol (B145695) mdpi.com.
Interactive Table: Oxidizing Agents for the Aromatization of Dihydropyridopyrazine Precursors.
| Dihydro-Precursor | Oxidizing Agent | Product | Reference(s) |
| Dihydropyridine derivative | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Pyridine derivative | znaturforsch.comsantiago-lab.comnih.gov |
| Dihydropyridine derivative | Manganese Dioxide (MnO2) | Pyridine derivative | researchgate.net |
| 1,2-Dihydropyrido[3,4-b]pyrazine derivative | Air (spontaneous oxidation) | Pyrido[3,4-b]pyrazine derivative | mdpi.com |
Exploration of Green Chemistry Approaches in Pyrido[3,4-b]pyrazinone Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact, reduce waste, and enhance safety. The synthesis of this compound and its analogs can benefit from these approaches, which include the use of alternative energy sources, green solvents, and efficient catalytic systems.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity in the synthesis of heterocyclic compounds. The application of microwave irradiation has been reported for the synthesis of various fused pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines, often leading to significantly shorter reaction times compared to conventional heating methods researchgate.netnih.gov. These protocols can be adapted for the efficient synthesis of the pyrido[3,4-b]pyrazinone core.
Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to promote chemical reactions. This method has been successfully employed for the synthesis of fused polycyclic pyrazolo[3,4-b]pyridines, offering advantages such as rapid reaction times (4-5 minutes) and excellent yields (88-97%) in environmentally benign solvents like ethanol nih.govscielo.org.coudistrital.edu.co. The application of ultrasound can be a valuable strategy for the efficient and sustainable synthesis of pyrido[3,4-b]pyrazinone derivatives.
The use of green solvents, such as water and ethanol, is a cornerstone of green chemistry. While many organic reactions require anhydrous and often toxic solvents, the development of synthetic routes that proceed in aqueous media is highly desirable. One-pot, multi-component reactions in water have been developed for the synthesis of related heterocyclic systems like pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones, showcasing the feasibility of conducting complex transformations in environmentally friendly solvents mdpi.com. The synthesis of pyrido[3,4-b]pyrazinones can be explored in these green solvent systems to develop more sustainable synthetic protocols. Furthermore, the use of recyclable and non-toxic catalysts, such as bismuth(III)triflate in ethanol, for the synthesis of related pyridopyrimidines highlights another avenue for greening the synthesis of the target scaffold scirp.org.
Interactive Table: Green Chemistry Approaches in the Synthesis of Related Heterocycles.
| Green Approach | Specific Method | Target/Related Heterocycle | Advantages | Reference(s) |
| Alternative Energy Source | Microwave Irradiation | Fused Pyrazolo[3,4-b]pyrazines, Dihydropyrido[2,3-d]pyrimidines | Shorter reaction times, improved yields | researchgate.netnih.gov |
| Alternative Energy Source | Ultrasound Irradiation | Fused Polycyclic Pyrazolo[3,4-b]pyridines | Rapid reactions, excellent yields, use of green solvents | nih.govscielo.org.coudistrital.edu.co |
| Green Solvents | Reaction in Water | Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones | Environmentally benign, potential for simplified workup | mdpi.com |
| Green Catalysis | Bismuth(III)triflate in Ethanol | Pyrido[2,3-d]pyrimidines | Use of a green and reusable catalyst in a green solvent | scirp.org |
Spectroscopic and Advanced Structural Characterization of Pyrido 3,4 B Pyrazin 3 4h One Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of pyrido[3,4-b]pyrazin-3(4H)-one derivatives. Through the application of one- and two-dimensional NMR experiments, a complete assignment of proton and carbon signals can be achieved, confirming the core structure and the position of various substituents.
One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, provide essential information about the chemical environment of individual atoms within the molecule.
In the ¹H NMR spectra of pyrido[3,4-b]pyrazine (B183377) analogs, aromatic protons typically appear in the downfield region, with their chemical shifts and coupling constants being highly dependent on the substitution pattern on the pyridine (B92270) and pyrazine (B50134) rings. For instance, in a related 2-phenylpyrido[3,4-b]pyrazine-6-oxide, the proton signals were observed at δ 9.67 (s, 1H), 9.04 (d, 1H), 8.47 (d, 1H), and 8.13 (d, 1H) ppm, corresponding to the protons on the heterocyclic core rsc.org. The presence of the lactam N-H proton in the this compound scaffold would be expected to produce a characteristic broad singlet, the chemical shift of which can be influenced by solvent and concentration.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the lactam functionality in the this compound ring is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm. Aromatic and heteroaromatic carbons appear in the approximate range of 110-160 ppm. For example, in studies of related 2,3-diphenylpyrido[3,4-b]pyrazine derivatives, carbon signals were observed at values up to 158.6 ppm mdpi.com.
Table 1: Representative ¹H NMR Chemical Shift Data for a Pyrido[3,4-b]pyrazine Analog
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 9.67 | s | - |
| H-5 | 9.04 | d | 0.8 |
| H-7 | 8.47 | d | 5.2 |
| H-8 | 8.13 | d | 5.8 |
| Phenyl-H | 8.37 | d | 8.8 |
| Phenyl-H | 7.20 | d | 8.8 |
| OCH₃ | 3.92 | s | - |
| Data derived from 2-(4-methoxyphenyl)pyrido[3,4-b]pyrazine-6-oxide, an analog of the subject compound. rsc.org |
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound Core
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=O (Lactam) | 160 - 170 |
| Quaternary Carbons (C4a, C8a) | 140 - 155 |
| Aromatic CH (Pyridine Ring) | 115 - 150 |
| Aromatic CH (Pyrazine Ring) | 130 - 155 |
| Ranges are estimates based on typical values for similar heterocyclic systems. mdpi.com |
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable for confirming the fusion of the pyridine and pyrazine rings and the placement of substituents. HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This allows for the unambiguous assignment of quaternary carbons and helps to piece together the molecular framework by observing correlations between protons on one ring and carbons on the adjacent ring. For instance, a correlation between the N-H proton and the carbonyl carbon (C-3) would definitively confirm the lactam structure. The structural confirmation of new pyridoxine derivatives, which share a pyridine core, has been successfully achieved using 2D NMR experiments like ¹H-¹³C HMBC researchgate.net.
Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared (IR) Spectroscopy)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound analogs, the IR spectrum provides clear evidence for the characteristic lactam group.
Key expected absorption bands include:
N-H Stretching: A moderate to strong band in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the lactam ring.
C=O Stretching: A strong, sharp absorption band typically found in the range of 1650-1700 cm⁻¹. This peak is characteristic of the carbonyl group in a six-membered lactam ring. In a related evitachem.comasianpubs.orgthiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione, a strong amide signal was observed at 1690 cm⁻¹ mdpi.com.
C=N and C=C Stretching: Multiple bands in the 1400-1650 cm⁻¹ region, arising from the stretching vibrations within the fused aromatic pyridine and pyrazine rings.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound Analogs
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H (Lactam) | Stretch | 3200 - 3400 | Medium - Strong |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium - Weak |
| C=O (Lactam) | Stretch | 1650 - 1700 | Strong |
| C=N / C=C (Aromatic) | Stretch | 1400 - 1650 | Medium - Strong |
| Data is based on characteristic frequencies for the specified functional groups in similar heterocyclic compounds. evitachem.commdpi.comresearchgate.net |
Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For this compound, the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺ in ESI) would confirm its molecular weight mdpi.com.
The fragmentation of related heterocyclic systems under electron impact often begins with the elimination of stable small molecules. For this compound, a characteristic fragmentation pathway would likely involve the initial loss of a carbon monoxide (CO) molecule (m/z 28) from the lactam ring asianpubs.org. Subsequent fragmentation could involve the loss of HCN (m/z 27) from the pyrazine or pyridine rings, leading to further breakdown of the heterocyclic system asianpubs.org. Analysis of these fragmentation patterns helps to confirm the presence and arrangement of the fused rings.
Elemental Microanalysis for Purity and Stoichiometry Confirmation
Elemental microanalysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. This technique is essential for confirming the molecular formula and assessing the purity of newly synthesized this compound analogs. The experimentally determined percentages are compared with the theoretically calculated values for the proposed chemical formula. A close agreement, typically within ±0.4%, provides strong evidence for the compound's stoichiometry and high purity. For a series of novel disubstituted pyrido[3,4-b]pyrazines, elemental analyses were performed and the results were found to be within ±0.4% of the theoretical values, thus confirming their structures rsc.org.
Table 4: Example of Elemental Analysis Data Comparison
| Element | Theoretical % | Found % | Difference % |
| C | 70.26 | 70.13 | -0.13 |
| H | 4.54 | 4.52 | -0.02 |
| N | 25.21 | 25.36 | +0.15 |
| Data for an analog, 5-amino-2-phenylpyrido[3,4-b]pyrazine, demonstrating typical agreement between calculated and found values. rsc.org |
Chemical Reactivity and Transformational Chemistry of Pyrido 3,4 B Pyrazin 3 4h One Scaffolds
Investigation of Electrophilic and Nucleophilic Reactivity Profiles
The reactivity of the pyrido[3,4-b]pyrazin-3(4H)-one scaffold is governed by the interplay of the electron-donating and electron-withdrawing properties of its constituent rings and functional groups. The pyridine (B92270) ring is generally considered electron-deficient, while the pyrazinone ring, containing an amide functionality, can exhibit both electron-donating (via the nitrogen lone pair) and electron-withdrawing (via the carbonyl group) characteristics.
Electrophilic Reactivity:
Electrophilic aromatic substitution on the pyridine ring of the scaffold is expected to be challenging due to its inherent electron-deficient nature, which is further exacerbated by the fused pyrazinone ring. However, under forcing conditions, electrophilic attack might be possible. The position of substitution will be directed by the combined electronic effects of the nitrogen atom in the pyridine ring and the fused pyrazinone system. Theoretical calculations and studies on analogous pyridone systems suggest that the positions meta to the pyridine nitrogen are generally favored for electrophilic attack.
Conversely, the pyrazinone ring, particularly the nitrogen atom of the amide group, can be susceptible to electrophilic attack, such as alkylation or acylation, under appropriate basic conditions.
Interactive Data Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the this compound Ring
| Position | Predicted Reactivity | Rationale |
| C-5 | Low | meta to pyridine N, but adjacent to fusion |
| C-6 | Very Low | para to pyridine N, deactivated |
| C-7 | Moderate | meta to pyridine N, most likely site |
| C-8 | Low | ortho to pyridine N, highly deactivated |
Nucleophilic Reactivity:
The electron-deficient character of the pyridine ring makes the this compound scaffold a candidate for nucleophilic aromatic substitution (SNAr) reactions, particularly if a good leaving group is present on the pyridine ring. Positions ortho and para to the pyridine nitrogen are the most activated towards nucleophilic attack.
The carbonyl group in the pyrazinone ring is a primary site for nucleophilic attack. Reactions with various nucleophiles can lead to addition products or, with subsequent ring opening, to a variety of derivatives. The amide nitrogen can be deprotonated under strongly basic conditions, generating a nucleophilic species that can participate in further reactions.
Mechanisms of Rearrangement and Ring Transformation Reactions
The this compound system may undergo various rearrangement and ring transformation reactions, often initiated by nucleophilic or electrophilic attack, or under thermal or photochemical conditions. These transformations can lead to the formation of novel heterocyclic scaffolds.
One plausible transformation is the Dimroth rearrangement, which is common in heterocyclic systems containing an endocyclic and an exocyclic nitrogen atom. While not a classic example, under certain conditions, a substituted this compound could potentially undergo a ring-opening and ring-closing sequence to yield an isomeric structure.
Ring-opening of the pyrazinone ring can be initiated by strong nucleophiles, such as hydroxide (B78521) or alkoxides, attacking the carbonyl carbon. This can lead to the formation of substituted pyridine derivatives. For instance, hydrolysis under harsh basic conditions could lead to the formation of a 3-amino-4-carboxypyridine derivative.
Another potential transformation is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. This is a well-documented pathway for the transformation of heterocyclic rings. For example, reaction with a strong nucleophile like hydrazine (B178648) could potentially lead to the opening of the pyrazinone ring and subsequent recyclization to form a different heterocyclic system. The construction of polycyclic pyridones via ring-opening transformations of related dihydropyrido[2,1-c] nih.govmdpi.comoxazine-1,8-diones has been reported, suggesting the feasibility of such pathways. mdpi.com
Tautomeric Equilibria and Isomerization Processes within the this compound System
Tautomerism is a key feature of many heterocyclic compounds, and the this compound system is expected to exhibit this phenomenon. The primary tautomeric equilibrium is the amide-imidol tautomerism within the pyrazinone ring.
Amide form: this compound
Imidol form: Pyrido[3,4-b]pyrazin-3-ol
The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. In general, for simple pyridones and related systems, the amide (keto) form is significantly more stable and therefore predominates in solution and in the solid state. This preference is attributed to the greater resonance stabilization of the amide group compared to the imidol form. Studies on related pyridopyridazinone systems have shown the predominance of the keto tautomer. mdpi.com
In addition to the amide-imidol tautomerism, prototropic tautomerism involving the pyridine nitrogen is also a possibility, although less likely to be significant. The relative stability of different tautomers can be investigated using spectroscopic methods, such as NMR, and computational chemistry.
Interactive Data Table: Predicted Predominant Tautomeric Form of this compound in Different Solvents
| Solvent | Predicted Predominant Tautomer | Rationale |
| Non-polar (e.g., Hexane) | Amide form | Lower stabilization of the more polar imidol form. |
| Aprotic Polar (e.g., DMSO) | Amide form | Strong hydrogen bond acceptor, stabilizing the N-H of the amide. |
| Protic Polar (e.g., Ethanol) | Amide form | Can act as both H-bond donor and acceptor, but the inherent stability of the amide bond is likely to dominate. |
Isomerization processes, distinct from tautomerism, could involve the migration of substituents around the ring system. Such processes would typically require more energetic conditions, such as high temperatures or the presence of a catalyst, and may proceed through ring-opening and ring-closing mechanisms.
Computational Chemistry and Theoretical Studies on Pyrido 3,4 B Pyrazin 3 4h One
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock and Møller-Plesset perturbation theory) are commonly employed to study the electronic structures and energetics of heterocyclic compounds. semanticscholar.org
Molecular Orbital (MO) theory is used to describe the electronic structure of molecules, providing information about electron density, bond order, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. For heterocyclic systems like pyrazines and their fused derivatives, DFT calculations are frequently used to determine these parameters. semanticscholar.orgnih.gov These calculations help in understanding the aromaticity, charge distribution, and the sites most susceptible to electrophilic or nucleophilic attack. While specific MO calculations for Pyrido[3,4-b]pyrazin-3(4H)-one are not detailed in the available literature, studies on related pyrazolo[3,4-b]pyridines have utilized methods like AM1 to determine tautomeric stability, showing the power of these computational tools in predicting molecular behavior. mdpi.com
Computational tools can accurately predict a range of physicochemical descriptors that are essential for assessing a compound's potential as a drug candidate (drug-likeness). These descriptors include Topological Polar Surface Area (TPSA), which relates to drug transport and absorption, and the partition coefficient (LogP), which measures lipophilicity. While experimental data for this compound is scarce, computed properties for the parent compound, Pyrido[3,4-b]pyrazine (B183377), are available and offer a baseline for understanding the properties of its derivatives. nih.gov
Table 1: Computed Physicochemical Properties for Pyrido[3,4-b]pyrazine
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 131.13 g/mol | nih.gov |
| Molecular Formula | C₇H₅N₃ | nih.gov |
| XLogP3 | 1.1 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
| Topological Polar Surface Area (TPSA) | 38.7 Ų | nih.gov |
Note: This data is for the parent scaffold Pyrido[3,4-b]pyrazine and not this compound. The addition of the carbonyl group and the saturated nitrogen in the pyrazinone ring would alter these values.
Molecular Modeling and Dynamics Simulations for Biological Interactions
Molecular modeling techniques are pivotal in drug discovery for predicting how a ligand might interact with a biological target, such as a protein or enzyme.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein. For example, docking studies on novel 1H-pyrazolo[3,4-b]pyridine derivatives, a related heterocyclic system, were used to predict their binding model as TANK-binding kinase 1 (TBK1) inhibitors. nih.gov Similarly, docking has been employed to evaluate the antiviral potency of pyridopyrimidine derivatives against the main protease of SARS-CoV-2. nih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For derivatives of the Pyrido[3,4-b]pyrazine scaffold, such studies would be crucial in identifying potential biological targets and optimizing ligand structure for enhanced binding.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. A validated QSAR model can be used to predict the activity of new, unsynthesized compounds.
A 2D-QSAR study was successfully conducted on a series of 77 derivatives of 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine to understand their G protein-coupled receptor 6 (GPCR-6) inhibitory activity. researchgate.net This study utilized the Multiple Linear Regression (MLR) method to build a model that could elucidate the essential physicochemical properties for biological activity. researchgate.net The goal was to identify novel lead molecules with improved bioavailability and binding activity. researchgate.net Such models are vital for lead optimization in drug discovery. researchgate.net Other studies on related structures, like pyrido[3,4-b]indoles, have also successfully used QSAR methods to model anticancer activity, demonstrating the broad utility of this approach for nitrogen-containing heterocycles. nih.gov
Table 2: Overview of a 2D-QSAR Study on Tetrahydropyrido[3,4-b]pyrazine Derivatives
| Parameter | Description | Source |
|---|---|---|
| Compound Class | 3-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine derivatives | researchgate.net |
| Biological Target | GPCR-6 Inhibition | researchgate.net |
| Dataset Size | 77 compounds | researchgate.net |
| Modeling Method | Multiple Linear Regression (MLR) | researchgate.net |
| Objective | To generate a validated QSAR model to identify key physicochemical properties for activity and design new leads. | researchgate.net |
Theoretical Investigations into Photophysical Properties of Pyrido[3,4-b]pyrazine-based Oligomers
The photophysical properties of conjugated organic molecules, including their absorption and emission of light, are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Theoretical investigations are key to understanding and predicting these properties.
While direct theoretical studies on the photophysical properties of Pyrido[3,4-b]pyrazine-based oligomers are not readily found, research on structurally related systems provides significant insight. For instance, studies on thieno[3,4-b]pyrazine (B1257052) oligomers have shown that increasing the length of the conjugated system leads to a bathochromic (red) shift in the UV-vis absorption spectra, indicating a smaller HOMO-LUMO gap. researchgate.net Theoretical modeling of oligofurans using time-dependent DFT (TD-DFT) has been used to calculate vertical absorption and emission energies, which decrease as the number of rings in the oligomer increases. mdpi.com These computational approaches can also model vibronic coupling, which influences the fine structure of absorption and emission spectra. mdpi.com Similar theoretical approaches could be applied to Pyrido[3,4-b]pyrazine-based oligomers to predict their optical and electronic properties and guide the design of new materials for optoelectronic applications. Studies on pyrazine-based push-pull chromophores also show how computational methods can help understand intramolecular charge transfer (ICT), a key process influencing fluorescence and solvatochromism. researchgate.net
Compound Names Mentioned
Conformational Analysis and Tautomer Stability Assessments
The structural characterization of this compound through computational chemistry would primarily involve two key areas: the analysis of its possible conformations and an assessment of the relative stability of its potential tautomers.
Tautomer Stability:
This compound can exist in at least two tautomeric forms: the lactam (keto) form and the lactim (enol) form, which is 3-hydroxypyrido[3,4-b]pyrazine. The equilibrium between these two forms is a critical aspect of the molecule's chemical behavior.
Theoretical studies on similar nitrogen-containing heterocyclic ketones, such as 2-pyridone and 4-pyridone, have shown that the position of the tautomeric equilibrium is influenced by several factors, including the intrinsic stability of the tautomers, the effects of substituents, and the surrounding solvent environment. nih.govwayne.edu
For instance, in the gas phase, the lactim form of 2-pyridone is slightly more prevalent, while for 4-pyridone, the lactim form is significantly dominant. nih.gov This preference is often attributed to the gain in aromaticity in the lactim form. nih.gov Computational methods like Density Functional Theory (DFT) are commonly employed to calculate the relative energies of these tautomers. researchgate.netnih.gov The choice of functional and basis set, such as B3LYP with a 6-311+G(d,p) basis set, has been shown to provide reliable results for similar systems. nih.gov
Solvent effects also play a crucial role. An increase in the polarity of the medium tends to favor the lactam form. nih.gov This is a general trend observed for many keto-enol tautomeric pairs. Therefore, it can be hypothesized that in polar solvents, the lactam form of this compound would be the more stable tautomer.
A hypothetical comparison of the relative stability of the lactam and lactim tautomers of this compound, based on general principles, is presented in the table below. The values are illustrative and would require specific quantum chemical calculations for validation.
| Tautomer | Form | Hypothesized Relative Stability (Gas Phase) | Hypothesized Relative Stability (Polar Solvent) |
| This compound | Lactam (Keto) | Less Stable | More Stable |
| 3-Hydroxypyrido[3,4-b]pyrazine | Lactim (Enol) | More Stable | Less Stable |
Conformational Analysis:
The conformational landscape of this compound is expected to be relatively rigid due to the fused bicyclic ring system. The primary conformational flexibility would arise from any potential puckering of the dihydropyrazinone ring. High-level ab initio methods are often used to investigate the thermochemistry and ring strain in bicyclic lactams. nih.gov
For substituted derivatives of this compound, the orientation of the substituent groups would introduce additional conformational possibilities. The rotational barriers around the bonds connecting the substituents to the heterocyclic core would be a key area of investigation. The stable conformers would correspond to the minima on the potential energy surface, which can be mapped out using computational techniques.
Studies on other bicyclic systems have demonstrated that even in seemingly rigid structures, subtle conformational preferences can exist, which can be elucidated through detailed computational analysis. nih.gov
Mechanistic and Target Oriented Biological Investigations of Pyrido 3,4 B Pyrazin 3 4h One Derivatives
Identification and Elucidation of Molecular Targets
Kinase Enzyme Inhibition Mechanisms
Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, they are a major class of drug targets. Derivatives of the pyrido[3,4-b]pyrazine (B183377) core have demonstrated inhibitory activity against several important kinases.
Fms-like Tyrosine Kinase 3 (FLT3)
Mutations in the Fms-like tyrosine kinase 3 (FLT3) receptor are common drivers in acute myeloid leukemia (AML). A novel series of pyrido[3,4-b]pyrazin-2(1H)-one derivatives, close structural analogs of the core compound of interest, have been identified as potent FLT3 inhibitors. One of the lead compounds from this series demonstrated significant potency against the FLT3-D835Y mutant with a half-maximal inhibitory concentration (IC50) of 29.54 ± 4.76 nM. nih.gov This compound also showed excellent antiproliferative activity against the MV4-11 human leukemia cell line, which harbors the FLT3-ITD mutation, with an IC50 of 15.77 ± 0.15 nM. nih.gov Mechanistically, treatment with this compound led to a robust inhibition of FLT3 autophosphorylation on Tyr589/591 in MV4-11 cells, confirming its direct engagement with the kinase in a cellular context. nih.gov
Aldose Reductase (AKR1B1)
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Several series of pyrido[3,4-b]pyrazin-3(4H)-one derivatives have been designed and evaluated as aldose reductase inhibitors. In one study, a series of 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives were synthesized and showed potent and selective inhibition of AKR1B1. The most active compound, 2-(7-chloro-2-(3,5-dihydroxyphenoxy)-3-oxopyrido[3,2-b]pyrazin-4(3H)-yl)acetic acid, exhibited an IC50 value of 0.023 µM. Molecular docking studies of this compound revealed key interactions within the enzyme's active site. The 3,5-dihydroxyphenoxyl ring of the C2 side chain was found to be well-placed in the specificity pocket, forming a stable stacking interaction with the indole (B1671886) ring of Trp111. Furthermore, the 3-hydroxyl oxygen atom of the phenoxyl side chain formed a hydrogen bond with the side chain of Thr113, highlighting the importance of phenolic hydroxyl groups for enhanced inhibitory activity.
Another series of pyrido[2,3-b]pyrazin-3(4H)-one based derivatives were also designed as inhibitors of aldose reductase. The most active compound in this series demonstrated an IC50 value of 0.009 μM. Molecular docking studies for this series also underscored the importance of specific structural features for potent inhibition.
| Compound Series | Target | Most Active Compound | IC50 (µM) |
|---|---|---|---|
| 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives | AKR1B1 | 2-(7-chloro-2-(3,5-dihydroxyphenoxy)-3-oxopyrido[3,2-b]pyrazin-4(3H)-yl)acetic acid | 0.023 |
| pyrido[2,3-b]pyrazin-3(4H)-one derivatives | Aldose Reductase (ALR2) | Compound 9c | 0.009 |
Monopolar Spindle Kinase 1 (MPS1)
Monopolar spindle kinase 1 (MPS1) is a crucial component of the spindle assembly checkpoint and a target for cancer therapy. While direct studies on this compound are limited, research on the closely related pyrido[3,4-d]pyrimidine (B3350098) scaffold provides significant mechanistic insights. Molecular dynamics simulations and molecular mechanics/generalized Born surface area (MM/GBSA) methods were used to probe the binding modes of these inhibitors. These studies revealed that van der Waals interactions and nonpolar solvation energies were key drivers for binding. A number of residues, including I531, V539, M602, C604, N606, I607, L654, I663, and P673, were identified as interacting with the inhibitors. Furthermore, stable hydrogen bonds were formed with the residues G605 and K529, which were found to be conducive to the inhibitory activity.
General Protein Kinases
The pyrido[3,4-b]pyrazine scaffold has been identified as a valuable template for the design of inhibitors against a broader range of protein kinases. rsc.org A study focused on novel disubstituted pyrido[3,4-b]pyrazines found that several analogues were active at low micromolar IC50 values against a panel of seven cancer-related protein kinases. rsc.org This suggests that the core structure is amenable to modifications that can confer potency and selectivity against various kinase targets.
Further exemplifying the adaptability of this scaffold, a highly selective inhibitor of mitogen-activated protein kinase kinase 4 (MKK4) was developed based on a 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one core. dkfz.deacs.orgnih.gov This was achieved through an "off-to-on target" strategy, starting from a less selective compound and optimizing it for MKK4 inhibition. dkfz.deacs.orgnih.gov The most potent compound in this series had an IC50 of 37 nM for MKK4. acs.org
Receptor Antagonism Mechanisms
In addition to enzyme inhibition, derivatives of the this compound core have been investigated as receptor antagonists, demonstrating their potential to modulate signaling pathways at the receptor level.
Corticotropin-Releasing Factor (CRF) Receptor
The corticotropin-releasing factor 1 (CRF1) receptor is a key regulator of the stress response, and its antagonists are being explored for the treatment of anxiety and depression. A series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones, a closely related scaffold, were found to be very potent antagonists of the CRF1 receptor. nih.govacs.org One of the exemplary compounds from this series displayed an IC50 of 0.70 nM. nih.govacs.org While detailed molecular interactions with the receptor from this specific study are not available, the high potency suggests a strong and specific binding to the CRF1 receptor. Another study on 3-phenylpyrazolo[4,3-b]pyridines as CRF1 antagonists also highlighted the potential of related heterocyclic systems to achieve high binding affinity. researchgate.net
| Compound Series | Target | Exemplary Compound | IC50 (nM) |
|---|---|---|---|
| 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones | CRF1 Receptor | Compound 2 | 0.70 |
Q & A
Q. Basic Research Focus
- Hazard mitigation : Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact with intermediates classified as acute toxins or irritants .
- Reactive byproducts : Monitor for nitrogen oxides (NOₓ) and hydrogen bromide (HBr) during bromination steps; employ gas scrubbers .
Methodology : Follow OSHA GHS guidelines, including emergency ventilation and spill containment procedures .
How do substituent positions (C-5, C-8) influence this compound bioactivity in kinase inhibition?
Q. Advanced Research Focus
- SAR studies : Substituents at C-5 or C-8 (e.g., 4-(piperidin-1-yl)aniline) enhance binding to ATP pockets of cancer-related kinases (IC₅₀ < 1 μM) .
- Mechanistic insight : Electron-donating groups at C-8 improve hydrophobic interactions, while C-5 substituents modulate selectivity across kinase families .
Experimental Design :
How can conflicting bioactivity data for this compound derivatives be resolved across assay conditions?
Advanced Research Focus
Discrepancies may arise from:
- Assay variability : Compare results across orthogonal methods (e.g., enzymatic vs. cell-based assays for aldose reductase inhibition) .
- Redox interference : Antioxidant activity in derivatives (e.g., 2-amino variants) may confound oxidative-stress-dependent assays; include ROS scavenger controls .
Methodology : - Replicate studies under standardized conditions (pH, temperature, buffer).
- Use isogenic cell lines to isolate target effects .
What strategies optimize the stability of this compound derivatives in aqueous media?
Q. Advanced Research Focus
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and slow degradation .
- pH optimization : Stabilize the lactam ring by buffering near physiological pH (6.8–7.4) to prevent hydrolysis .
Experimental validation :- Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring.
- Use mass spectrometry to identify degradation products .
How can computational tools predict the binding affinity of this compound derivatives?
Q. Advanced Research Focus
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., hinge region hydrogen bonds) .
- QSAR models : Train on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) to prioritize synthesis targets .
Validation : Cross-check predictions with SPR (surface plasmon resonance) binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
